Ethyl 2-naphthylacetate
Overview
Description
Ethyl 2-naphthylacetate is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-naphthylacetate can be synthesized through the esterification of 2-naphthylacetic acid with ethanol. A steady stream of anhydrous hydrochloric acid is bubbled into a solution of 2-naphthylacetic acid dissolved in ethanol. The resulting solution is stirred at ambient temperature until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-naphthylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can participate in substitution reactions, where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-naphthylacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-naphthylacetate exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, influencing cellular processes and functions .
Comparison with Similar Compounds
Ethyl 2-naphthylacetate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
2-Naphthylacetic acid: The parent acid form of this compound.
Ethyl naphthalene-1-carboxylate: Another ester derivative of naphthalene.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-naphthalen-2-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-2-16-14(15)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNMRIQALHUBSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292625 | |
Record name | ethyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2876-70-2 | |
Record name | Ethyl (2-naphthyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-naphthylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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